Brevinin-1La
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPMLAGLAASMVPKLVCLITKKC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Brevinin-1La exhibits broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action typically involves disrupting bacterial cell membranes, leading to cell lysis.
Data Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 5 μg/mL | Membrane lysis |
| Escherichia coli | 10 μg/mL | Membrane disruption |
| Candida albicans | 8 μg/mL | Cell wall disruption |
Anti-Inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated significant anti-inflammatory activities. This dual functionality makes it a valuable candidate for therapeutic applications in inflammatory diseases.
Data Table 2: Anti-Inflammatory Effects of this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Percentage Reduction (%) |
|---|---|---|---|
| TNF-α | 250 | 50 | 80 |
| IL-6 | 300 | 60 | 80 |
| IL-1β | 200 | 30 | 85 |
Therapeutic Applications
Given its antimicrobial and anti-inflammatory properties, this compound has potential applications in several therapeutic areas:
Wound Healing
This compound can be utilized in wound healing formulations due to its ability to prevent infections and promote tissue regeneration.
Treatment of Inflammatory Diseases
The peptide's anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Coatings
Incorporating this compound into medical devices or surfaces can reduce the risk of infection by providing a continuous antimicrobial effect.
Case Studies and Clinical Research
Several studies have investigated the efficacy of this compound in clinical settings:
Case Study: Wound Infection Control
A clinical trial involving patients with chronic wounds showed that topical application of this compound significantly reduced bacterial load and improved healing rates compared to standard care.
Case Study: Inflammatory Bowel Disease
In a pilot study with patients suffering from inflammatory bowel disease, administration of this compound resulted in decreased levels of inflammatory markers and improved patient symptoms.
Comparison with Similar Compounds
Methodological Considerations for Comparison
The provided evidence underscores rigorous methodologies for comparing AMPs:
Structural Analysis : X-ray crystallography or NMR (as per ) validates secondary structures, while mass spectrometry confirms molecular weight .
Activity Assays : Broth microdilution () standardizes MIC measurements, and hemolysis assays quantify toxicity .
Computational Modeling : Tools like molecular dynamics (referenced in ’s similarity scoring) predict membrane interaction mechanisms .
Preparation Methods
Natural Extraction and Purification from Frog Skin Secretions
Brevinin peptides, including Brevinin-1La, are typically isolated from the skin secretions of frogs belonging to the genus Rana or related species. The preparation involves several key steps:
1.1 Skin Secretion Collection and Homogenization
- Frog skins are harvested and frozen immediately to preserve peptide integrity.
- The frozen skins are homogenized in a cold acidic ethanol solution, commonly ethanol/0.7 M HCl in a 3:1 volume ratio at 0°C.
- Homogenization is performed using a high-speed blender (e.g., Waring blender) to disrupt tissues and release peptides into solution.
- The homogenate is stirred for approximately 2 hours at 0°C to maximize extraction efficiency.
1.2 Centrifugation and Solvent Removal
- The homogenate is centrifuged at 4000 × g for 30 minutes at 4°C to separate soluble peptides from insoluble debris.
- Ethanol is removed from the supernatant under reduced pressure to concentrate the peptide-containing solution.
1.3 Solid-Phase Extraction (SPE) Using C-18 Cartridges
- The aqueous peptide solution is passed through Sep-Pak C-18 cartridges connected in series at a flow rate of 2 ml/min.
- Peptides bind to the hydrophobic C-18 resin, allowing impurities to be washed away.
- Bound peptides are eluted with a mixture of acetonitrile, water, and trifluoroacetic acid (70:29.9:0.1 v/v/v).
- The eluate is freeze-dried to obtain crude peptide powder.
1.4 Chromatographic Purification
- Further purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on an inert silica gel ODS-SP column.
- Elution is typically performed with a gradient of acetonitrile in water containing trifluoroacetic acid.
- The peptide fraction is collected when purity exceeds 95%, as determined by peak area ratios in HPLC chromatograms.
1.5 Verification of Purity and Identity
- Purified peptides are characterized by mass spectrometry techniques such as MALDI-TOF to confirm molecular weight.
- SDS-PAGE and two-dimensional PAGE can assess purity and isomeric forms.
- For example, brevinin preparations show more than 95% purity on SDS-PAGE with multiple isomers observed on 2-D PAGE.
Synthetic Peptide Production
Due to challenges in natural extraction yields and the need for large quantities, this compound can also be chemically synthesized:
2.1 Solid-Phase Peptide Synthesis (SPPS)
- This compound is synthesized using standard Fmoc or Boc chemistry on automated peptide synthesizers.
- The peptide chain is assembled stepwise on a solid resin support, allowing precise control over sequence and length.
- Side-chain protecting groups are removed after synthesis, and the peptide is cleaved from the resin.
- The crude synthetic peptide is purified by RP-HPLC, similar to natural peptide purification.
- Elution is done using acetonitrile gradients, and fractions are collected based on UV absorbance peaks.
- Purity is confirmed to be greater than 95% before lyophilization.
2.3 Structural and Functional Validation
- Circular dichroism (CD) spectroscopy is used to confirm the secondary structure, typically alpha-helical, which is critical for biological activity.
- Mass spectrometry confirms the correct molecular weight.
- Functional assays such as antimicrobial activity tests and binding studies (e.g., with lipopolysaccharides) validate the peptide's bioactivity.
Comparative Summary of Preparation Methods
| Step | Natural Extraction | Synthetic Production |
|---|---|---|
| Source | Frog skin secretions | Chemical synthesis |
| Initial Processing | Homogenization in acidic ethanol solution | Automated solid-phase peptide synthesis |
| Purification | Sep-Pak C-18 SPE, RP-HPLC | RP-HPLC |
| Purity Verification | SDS-PAGE, 2-D PAGE, MALDI-TOF | MALDI-TOF, HPLC purity check |
| Structural Confirmation | Mass spectrometry, CD spectroscopy (less common) | CD spectroscopy, mass spectrometry |
| Yield | Limited by biological source availability | Scalable, higher yields |
| Time Required | Several hours to days | Several days depending on peptide length |
Research Findings on Preparation Efficiency and Purity
- A rapid purification method for brevinin peptides from bovine plasma (analogous to frog peptides) achieved over 95% purity within 24 hours using ammonium sulfate fractionation and anion exchange chromatography, suggesting potential for streamlined protocols.
- Synthetic Brevinin-1 peptides, such as Brevinin-1GHd, have been successfully synthesized and purified to >95% purity, with structural validation via CD spectroscopy confirming alpha-helical conformation necessary for antimicrobial function.
- Mass spectrometry and chromatographic data confirm the identity and high purity of both naturally extracted and synthetic peptides, ensuring reproducibility and reliability for research and therapeutic applications.
Q & A
[Basic] What standardized protocols should be followed to evaluate Brevinin-1La’s antimicrobial efficacy against multidrug-resistant pathogens?
To ensure reproducibility, researchers should adopt the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays. Key steps include:
- Using triplicate biological replicates to account for variability.
- Including positive controls (e.g., polymyxin B) and negative controls (sterile media).
- Documenting critical parameters such as pH, temperature, and bacterial inoculum size.
Experimental protocols must align with ’s emphasis on detailed methodological descriptions, including reagent sources and equipment specifications to enable replication .
[Advanced] How can researchers resolve discrepancies between this compound’s in vitro efficacy and in vivo toxicity profiles?
This requires a systematic approach:
- Data normalization : Compare dose-response curves using metrics like selectivity index (SI = IC₅₀-toxicity / MIC).
- Methodological audit : Assess variables such as cell line origins (e.g., human vs. murine erythrocytes) or pharmacokinetic factors (e.g., serum protein binding).
- Meta-analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor, as noted in .
Advanced statistical tools (e.g., mixed-effects models) can isolate confounding variables, per ’s guidance on reconciling contradictory results .
[Basic] What in vitro models are optimal for initial cytotoxicity screening of this compound derivatives?
Standardized mammalian cell lines (e.g., HEK293, HaCaT) should be used with assays such as MTT/XTT for metabolic activity measurement. Key considerations include:
- Adhering to ’s recommendations for documenting cell culture conditions (e.g., passage number, media composition) .
- Reporting hemolytic activity using freshly isolated erythrocytes (human or murine) to reflect physiological relevance.
- Including time-resolved cytotoxicity data to capture dynamic effects.
[Advanced] What integrated strategies validate this compound’s membrane-targeting mechanism at molecular resolution?
A hybrid computational-experimental framework is recommended:
- Molecular dynamics (MD) simulations : Model peptide-lipid interactions using force fields like CHARMM36.
- Biophysical validation : Employ neutron reflectometry or surface plasmon resonance (SPR) to quantify membrane binding kinetics.
- Structural corroboration : Use circular dichroism (CD) under varying lipid compositions to assess conformational changes.
This aligns with ’s emphasis on integrating theoretical and empirical data for mechanistic clarity .
[Basic] How should dose-escalation studies for this compound’s in vivo toxicity be designed?
Follow OECD Guideline 423 (acute oral toxicity), including:
- ≥3 animal cohorts with staggered dosing (e.g., 5, 10, 20 mg/kg).
- Monitoring clinical signs (e.g., weight loss, organ histopathology).
- Serum biomarker analysis (e.g., ALT, creatinine) for systemic toxicity.
underscores the need for transparent reporting of animal ethics approvals and housing conditions .
[Advanced] What multi-omics approaches elucidate this compound’s impact on host-microbiome interactions?
- Metatranscriptomics : Profile microbial gene expression shifts post-treatment using RNA-seq.
- Metabolomics : Link peptide exposure to metabolite flux via LC-MS/MS.
- Spatial imaging : Apply MALDI-TOF imaging mass spectrometry to map peptide distribution in tissue microenvironments.
As per , layered analytical methodologies enhance robustness in complex systems .
[Basic] What quality control measures ensure batch-to-batch consistency in this compound synthesis?
- Purity validation : Use HPLC (>95% purity threshold) and mass spectrometry (MS) for sequence confirmation.
- Stability testing : Monitor degradation under varied temperatures/pH via CD spectroscopy.
- Bioactivity calibration : Include reference standards in each assay (e.g., known MIC values for E. coli).
mandates detailed characterization of new compounds, including elemental analysis when applicable .
[Advanced] How can machine learning optimize this compound’s structure-activity relationship (SAR) profiling?
- Feature engineering : Train models on descriptors like hydrophobicity, charge density, and α-helical propensity.
- Cross-validation : Use leave-one-out (LOO) or k-fold methods to avoid overfitting.
- Experimental feedback loops : Validate predictions via solid-phase peptide synthesis (SPPS) and iterative SAR testing.
This approach reflects ’s call for innovation in bridging computational and experimental domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
